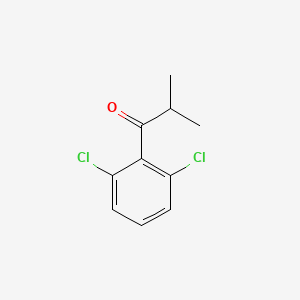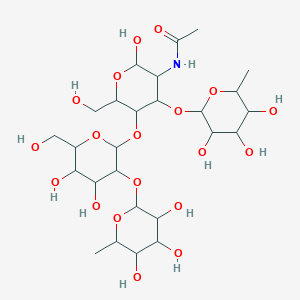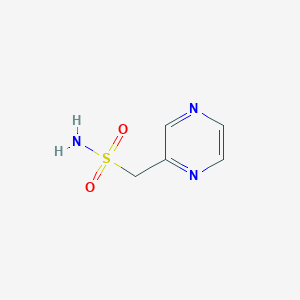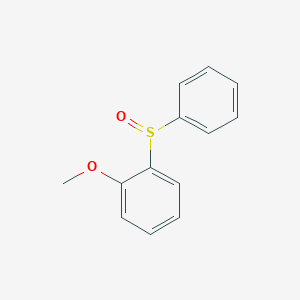
(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is a synthetic organic compound that features a piperidine ring, an aspartic acid moiety, and a benzyl ester group. This compound is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER typically involves multiple steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butyloxycarbonyl (BOC) group.
Aspartic Acid Derivatization: L-aspartic acid is converted into its benzyl ester form.
Coupling Reaction: The protected piperidine and benzyl ester of L-aspartic acid are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like NaOH (sodium hydroxide) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or acids.
Scientific Research Applications
N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is used in various scientific research applications:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development and design.
Industry: Used in the synthesis of complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BOC-PIPERIDIN-4-YL)-L-GLUTAMIC ACID-4-BENZYL ESTER
- N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-METHYL ESTER
Uniqueness
The uniqueness of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H30N2O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26) |
InChI Key |
ZTJBISISEKLNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)


![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)


![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)


